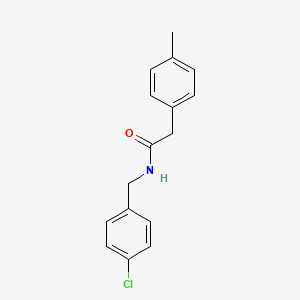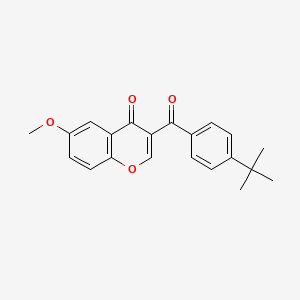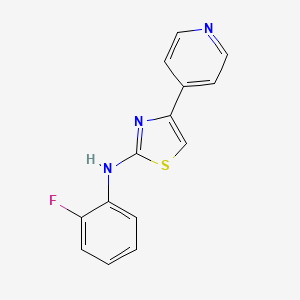
2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide, also known as CM-11, is a synthetic cannabinoid that has been used in scientific research. The compound has been found to have potential therapeutic applications in the treatment of various medical conditions.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide is not fully understood. However, it is believed to act on the endocannabinoid system, which is involved in regulating various physiological processes such as pain sensation, inflammation, and immune response. 2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide has been found to bind to cannabinoid receptors in the brain and body, which can lead to the activation of various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide have been studied extensively in scientific research. The compound has been found to have analgesic and anti-inflammatory effects, which can be beneficial in the treatment of pain and inflammation. It has also been shown to have neuroprotective effects, which can be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also stable and has a long shelf-life, which makes it suitable for use in long-term experiments. However, there are also some limitations to the use of 2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide in lab experiments. The compound has not been extensively studied in humans, which means that its safety and efficacy are not fully understood. Additionally, the compound can be expensive to synthesize, which can limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide. One area of interest is the potential therapeutic applications of the compound in the treatment of various medical conditions. Further research is needed to fully understand the mechanism of action of 2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide and its effects on the endocannabinoid system. Additionally, more studies are needed to investigate the safety and efficacy of the compound in humans. Finally, there is a need for the development of new synthetic cannabinoids that can be used in scientific research.
Métodos De Síntesis
2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide can be synthesized using a multi-step process. The first step involves the preparation of 2-methoxy-5-methylphenylacetic acid, which is then converted to 2-methoxy-5-methylbenzoyl chloride. The resulting compound is then reacted with 2-chloro-4-methylbenzamide to form 2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide. The synthesis method has been described in detail in scientific literature.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide has been used in various scientific studies to investigate its potential therapeutic applications. The compound has been found to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been shown to have potential applications in the treatment of cancer, epilepsy, and other medical conditions.
Propiedades
IUPAC Name |
2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-10-4-6-12(13(17)8-10)16(19)18-14-9-11(2)5-7-15(14)20-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFTVSAEFHAWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5719702.png)


![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5719725.png)
![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B5719728.png)



![N-{4-[(anilinocarbonothioyl)amino]phenyl}propanamide](/img/structure/B5719759.png)
![1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B5719765.png)
![N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5719766.png)
![N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5719782.png)
![ethyl {[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}(oxo)acetate](/img/structure/B5719783.png)